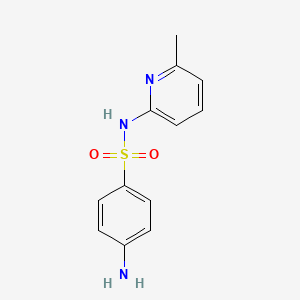

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide

Description

4-Amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide scaffold substituted with an amino group at the 4-position and a 6-methylpyridin-2-yl moiety at the sulfonamide nitrogen. Sulfonamides are historically significant as antibacterial agents, functioning as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The structural uniqueness of this compound lies in the 6-methylpyridine group, which influences its physicochemical properties, bioavailability, and target interactions.

Properties

IUPAC Name |

4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBQIFSPFDBQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methyl-2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

The following analysis compares 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide with structurally related sulfonamides, focusing on substituent effects, solubility, biological activity, and formulation strategies.

Structural Analogs and Substituent Effects

Key Observations :

- Pyridine vs. Pyrimidine: Pyridine-based analogs (e.g., the target compound) may exhibit different electronic and steric effects compared to pyrimidine derivatives (e.g., sulfamethazine).

- Substituent Effects: Methyl groups (e.g., 6-methylpyridine, 4-methylpyrimidine) improve lipophilicity and membrane permeability but may reduce aqueous solubility . Chlorine atoms (e.g., sulfachlorpyridazine) enhance antimicrobial activity by increasing electrophilicity and resistance to metabolic degradation .

Solubility and Formulation

- Solubility in Solvent Systems: Sulfamethazine and sulfamerazine (pyrimidine analogs) exhibit variable solubility in alcohol-water mixtures, with solubility increasing in ethanol-rich solvents due to improved solvation of hydrophobic regions . For example, sulfamethazine’s solubility in 70% ethanol is ~12 mg/mL, compared to <1 mg/mL in pure water .

- Co-Crystallization: Co-crystals of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide with benzoic acid demonstrate improved thermal stability (melting point 481–493 K) and enhanced solubility via heterosynthon formation (NH⋯O hydrogen bonds) . This strategy could be applicable to the target compound for formulation optimization.

Biological Activity

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound notable for its significant biological activity, particularly as an antibacterial agent. This compound features a benzene ring substituted with an amino group and a pyridine moiety, with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of approximately 263.32 g/mol. Its structure includes a sulfonamide functional group, which is well-known for its pharmacological properties.

The primary mechanism of action for 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial folic acid synthesis. This is achieved through its interaction with the enzyme dihydropteroate synthetase, where it acts by replacing para-aminobenzoic acid (PABA) in the enzyme's active site. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division.

Antibacterial Properties

Research indicates that 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide exhibits moderate antibacterial activity against various bacterial strains, including those resistant to other antibiotics. Its effectiveness is attributed to its ability to inhibit folic acid synthesis, which is essential for bacterial growth.

Case Study: Antibacterial Evaluation

In a comparative study, a series of N-substituted-N-(4-methylpyridin-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity. The results demonstrated that while most compounds exhibited moderate inhibitory effects, 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide showed promising results against specific strains.

| Compound Name | Activity Against Bacterial Strains | Comments |

|---|---|---|

| 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide | Moderate | Effective against resistant strains |

| Compound A | Weak | Limited efficacy |

| Compound B | Strong | High efficacy against Gram-positive bacteria |

Structure-Activity Relationship (SAR)

The unique structural features of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, particularly the methyl substitution on the pyridine ring, influence its biological activity. Comparative analysis with similar compounds reveals that variations in substitution patterns can significantly affect antibacterial efficacy and binding affinity to target enzymes.

Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide | Similar amino and sulfonamide groups | Variation in pyridine substitution |

| Sulfanilamide | Basic structure similar to sulfanilamides | Lacks additional methyl substitution on pyridine |

| N-(pyrimidin-2-yl)benzenesulfonamide | Contains a different nitrogen-containing ring | Varies in biological activity profile |

Biochemical Interactions

The compound has been shown to interact with various enzymes involved in folate metabolism. Molecular docking studies have suggested potential interactions with target proteins, providing insights into its mechanism of action and aiding in the design of more effective derivatives.

Binding Affinity Studies

Research has demonstrated that 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has a significant binding affinity to dihydropteroate synthetase compared to other sulfonamides, enhancing its potential as an effective antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, and what intermediates are critical to its formation?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and substituted pyridines. A common route involves reacting 6-methylpyridin-2-amine with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like dimethylformamide (DMF). Key intermediates include the sulfonyl chloride precursor and the pyridine derivative. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for functional group analysis, FT-IR for sulfonamide bond verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D geometry, as demonstrated in co-crystallization studies with benzoic acid, which revealed hydrogen-bonded networks stabilizing the crystal lattice .

Q. What biological activities have been explored for this sulfonamide, and what assays are used to evaluate them?

- Methodological Answer : While direct studies on this compound are limited, structurally related sulfonamides exhibit antimicrobial and enzyme-inhibitory activities. Standard assays include:

- Agar diffusion/Kirby-Bauer tests for antimicrobial screening.

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dihydropteroate synthase.

- Enzyme inhibition assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against bacterial or fungal enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer : Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance nucleophilicity of the pyridine amine.

- Temperature control : Reactions at 80–100°C improve kinetics without decomposition.

- Catalyst use : Bases like triethylamine or K₂CO₃ neutralize HCl byproducts, shifting equilibrium toward product formation.

- DoE (Design of Experiments) : Statistical tools like Taguchi methods identify optimal parameter combinations .

Q. What computational approaches are used to predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites (e.g., nucleophilic pyridine N or sulfonamide O).

- Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., COX-2 or DHPS).

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does co-crystallization with carboxylic acids (e.g., benzoic acid) affect the compound’s stability and solubility?

- Methodological Answer : Co-crystallization introduces hydrogen-bond donors/acceptors (e.g., –COOH from benzoic acid), altering lattice energy and solubility. Techniques:

- SCXRD identifies intermolecular interactions (e.g., N–H···O bonds).

- Hot-stage microscopy monitors thermal stability of co-crystals.

- Powder dissolution tests compare solubility profiles of pure vs. co-crystal forms .

Q. How can conflicting data on sulfonamide reactivity in different solvents be resolved?

- Methodological Answer : Contradictions (e.g., DMF vs. DMSO effects) are addressed via:

- Controlled kinetic studies (e.g., UV-Vis monitoring of reaction rates).

- Solvent parameter analysis (e.g., Kamlet-Taft polarity/polarizability metrics).

- Computational solvation models (e.g., COSMO-RS) to quantify solvent-solute interactions .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Forced degradation (e.g., exposure to 0.1M HCl/NaOH at 40°C) followed by HPLC purity checks.

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Lyophilization for long-term storage if aqueous instability is observed .

Q. How can structure-activity relationships (SAR) be established using analogs with modified pyridine or sulfonamide groups?

- Methodological Answer : SAR studies require:

- Synthesis of analogs (e.g., halogenated pyridines or methylsulfonamide variants).

- Bioactivity clustering : PCA (Principal Component Analysis) links structural features (e.g., logP, H-bond donors) to activity trends.

- Free-Wilson analysis quantifies contributions of substituents to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.